REACTION_SMILES
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[CH3:29][C:30]#[N:31].[CH:20]([N:21]([CH:22]([CH3:23])[CH3:24])[CH2:25][CH3:26])([CH3:27])[CH3:28].[F:11][c:12]1[cH:13][cH:14][c:15]([CH2:16][NH2:17])[cH:18][cH:19]1.[F:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]>>[c:2]1([NH:17][CH2:16][c:15]2[cH:14][cH:13][c:12]([F:11])[cH:19][cH:18]2)[n:3][cH:4][cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccnc1F
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccnc1NCc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |